Antiproliferative Potency in Androgen‑Responsive Prostate Cancer: IM176 vs. Metformin and Phenformin (LNCaP and 22Rv1)
In LNCaP (androgen‑sensitive) and 22Rv1 (castration‑resistant) prostate cancer cell lines, IM176 exhibited IC₅₀ values that were substantially lower than those of metformin and phenformin. Specifically, IC₅₀ values were 18.5 µM (LNCaP) and 36.8 µM (22Rv1) for IM176, compared with 38 µM and 382.4 µM for phenformin and 4 mM and 10 mM for metformin, respectively [1]. The same study confirmed that IM176 activates AMPK, inhibits mTOR/p70S6K1/S6 signalling, and suppresses androgen receptor (AR) and AR‑V7 expression [1].
| Evidence Dimension | 72‑h cell viability IC₅₀ |
|---|---|
| Target Compound Data | IM176: LNCaP 18.5 µM; 22Rv1 36.8 µM |
| Comparator Or Baseline | Phenformin: LNCaP 38 µM; 22Rv1 382.4 µM | Metformin: LNCaP 4 mM; 22Rv1 10 mM |
| Quantified Difference | IM176 is ~2‑fold more potent than phenformin and ~200‑fold more potent than metformin in LNCaP; ~10‑fold more potent than phenformin and ~270‑fold more potent than metformin in 22Rv1 |
| Conditions | LNCaP and 22Rv1 prostate cancer cell lines; 72 h treatment; CellTiter‑Glo viability assay |
Why This Matters
For preclinical prostate‑cancer studies, IM176 achieves target engagement at concentrations that are unattainable with metformin or phenformin without off‑target or solubility limitations.
- [1] Kim Y, et al. Prostate Int. 2023;11(2):83‑90. (IC50 data also reported via ScienceOpen). View Source
